1-(2-Furyl)-2-pentanone (CAS 20907-03-3) is a specialized furan-derived ketone that bridges the reactivity of a heteroaromatic ring with a medium-chain aliphatic ketone. In procurement contexts, it is primarily sourced as an advanced intermediate for active pharmaceutical ingredients (APIs), specialty fragrances, and complex organic syntheses. With a molecular weight of 152.19 g/mol and a LogP of approximately 1.66, it offers a distinct balance of lipophilicity and electrophilic reactivity, distinguishing it from lighter furanic analogs and strictly aliphatic ketones. Its alpha-methylene protons are highly activated, making it a valuable precursor for targeted functionalization, while its extended propyl tail modulates both its volatility and steric profile during downstream catalytic conversions [1].
Substituting 1-(2-Furyl)-2-pentanone with more common analogs like 1-(2-furyl)-2-propanone or standard 2-pentanone often leads to critical failures in synthetic yield and formulation stability. While 2-pentanone provides the same aliphatic backbone, it lacks the furan ring required for downstream Diels-Alder cycloadditions or targeted heteroaromatic functionalization. Conversely, substituting with the shorter-chain 1-(2-furyl)-2-propanone alters the steric environment of the carbonyl, drastically reducing stereoselectivity in asymmetric reductions and increasing evaporative losses due to higher volatility. For industrial buyers, attempting to use these generic substitutes necessitates costly process re-optimizations, additional purification steps, and often results in off-target odor profiles or compromised API lipophilicity [1].
1-(2-Furyl)-2-pentanone exhibits a LogP of 1.66, which is significantly higher than that of 1-(2-furyl)-2-propanone (LogP ~0.8) and standard 2-pentanone (LogP ~0.9). This enhanced lipophilicity directly translates to superior partitioning into organic phases during biphasic reaction workups and improved compatibility with non-polar formulation matrices[1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP 1.66 |
| Comparator Or Baseline | 1-(2-furyl)-2-propanone (LogP ~0.8) |
| Quantified Difference | ~0.86 log unit increase in lipophilicity |
| Conditions | Standard predictive octanol/water partitioning models |
Higher lipophilicity reduces product loss during aqueous workups and improves solubility in advanced organic synthesis workflows.
The extended propyl tail of 1-(2-Furyl)-2-pentanone significantly increases its boiling point and reduces its vapor pressure compared to lighter analogs. While 2-pentanone boils at approximately 102°C, 1-(2-furyl)-2-pentanone's heavier molecular weight (152.19 g/mol) shifts its boiling point higher, minimizing evaporative losses during prolonged heating or vacuum cycles in reactor settings [1].
| Evidence Dimension | Molecular Weight / Volatility Proxy |
| Target Compound Data | MW 152.19 g/mol |
| Comparator Or Baseline | 2-Pentanone (MW 86.13 g/mol, BP 102°C) |
| Quantified Difference | 76% increase in molecular mass, substantially lowering vapor pressure |
| Conditions | Standard atmospheric pressure processing |
Lower volatility ensures safer handling, better mass balance, and reduced material loss in scaled-up high-temperature reactions.
In asymmetric hydrogenation or biocatalytic reduction of the carbonyl group, the steric differentiation between the furan ring and the propyl chain in 1-(2-furyl)-2-pentanone is critical. The propyl group provides sufficient steric bulk compared to the methyl group in 1-(2-furyl)-2-propanone, leading to higher enantiomeric excesses (ee) when using chiral transition metal catalysts or specific ketoreductases [1].
| Evidence Dimension | Steric bulk (Alkyl chain length) |
| Target Compound Data | Propyl group (C3) |
| Comparator Or Baseline | 1-(2-furyl)-2-propanone (Methyl group, C1) |
| Quantified Difference | Increased steric differentiation (C3 vs C1) around the carbonyl |
| Conditions | Asymmetric carbonyl reduction workflows |
Procuring the pentanone derivative is essential for achieving high enantiopurity in downstream chiral alcohol synthesis, avoiding costly racemic resolutions.
Utilizing the steric differentiation of the propyl chain to achieve high enantioselectivity in asymmetric reductions, forming chiral 1-(2-furyl)pentan-2-ol derivatives for pharmaceutical libraries [1].
Leveraging its specific LogP (1.66) and lower volatility for prolonged scent retention in complex fragrance matrices, where lighter furanic ketones would evaporate too rapidly [2].
Acting as a stable, low-volatility diene in Diels-Alder reactions, where the furan ring is functionalized while retaining the aliphatic ketone tail for subsequent derivatization [3].